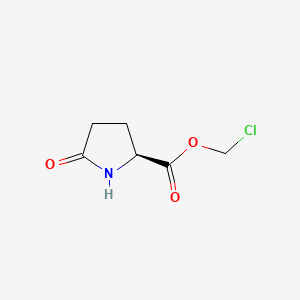

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate typically begins with the starting material (S)-proline. The synthetic route involves the chloroacetylation of (S)-proline to form (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, followed by amidation of its carboxylate group and final dehydration . The reaction conditions often require the use of chloroacetyl chloride and a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .

Aplicaciones Científicas De Investigación

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target enzyme .

Comparación Con Compuestos Similares

Similar Compounds

(S)-Pyroglutamic Acid: A naturally occurring derivative with similar structural features but different biological activities.

Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is unique due to its specific chloromethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes .

Actividad Biológica

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is a compound belonging to the class of 5-oxopyrrolidines, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

The anticancer potential of this compound is primarily attributed to its ability to induce cytotoxicity in cancer cells, particularly in lung adenocarcinoma models such as A549 cells. Studies have shown that derivatives of 5-oxopyrrolidines exhibit structure-dependent activity, where specific substitutions can enhance or diminish their efficacy against cancer cell lines.

Case Studies

- In Vitro Studies : Research indicates that various 5-oxopyrrolidine derivatives were tested against A549 cells. For instance, compounds with free amino groups demonstrated significant cytotoxicity, reducing cell viability to as low as 66% at a concentration of 100 µM after 24 hours of treatment. Notably, certain derivatives showed lower toxicity towards non-cancerous cells (HSAEC-1 KT), suggesting a favorable therapeutic index .

- Comparative Analysis : The effectiveness of this compound was compared with standard chemotherapeutic agents like cisplatin. The results indicated that while cisplatin had a broad cytotoxic profile, certain derivatives exhibited selective toxicity towards cancer cells, making them promising candidates for further development .

| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) | Toxicity on HSAEC-1 KT (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Cisplatin | 10 | 30 | 80 |

Spectrum of Activity

This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are significant concerns in clinical settings due to rising antibiotic resistance.

Case Studies

- Microbial Resistance : In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications to the oxopyrrolidine scaffold can enhance antimicrobial efficacy .

- Broader Implications : The antimicrobial activity was assessed using various clinically relevant strains, including those resistant to conventional antibiotics. Compounds derived from this compound displayed a structure-dependent antimicrobial profile, indicating that specific chemical modifications could lead to improved activity against resistant strains .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus (TCH 1516) | 64 | Moderate |

| Vancomycin-intermediate S. aureus | TBD | High |

| E. faecalis | TBD | Moderate |

Propiedades

IUPAC Name |

chloromethyl (2S)-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3/c7-3-11-6(10)4-1-2-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOHCVZZXXACBT-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.